

Application Note: Recrystallization Solvent Systems for 1-Cyclohexyl-1,3,3-triethylurea

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Compound of Interest

Compound Name: 1-Cyclohexyl-1,3,3-triethylurea

Cat. No.: B4237220

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Part 1: Executive Summary & Chemical Context

1-Cyclohexyl-1,3,3-triethylurea represents a specific class of tetrasubstituted ureas. Unlike their mono- or di-substituted counterparts (e.g., N,N'-dicyclohexylurea), this molecule lacks Hydrogen Bond Donors (HBD). It possesses only Hydrogen Bond Acceptors (HBA) at the carbonyl oxygen.

Physicochemical Implications for Purification

The absence of N-H moieties drastically alters the solubility profile and crystal lattice energy compared to standard ureas:

- **Lipophilicity:** The molecule is significantly more lipophilic (hydrophobic) than standard ureas due to the cyclohexyl ring and three ethyl groups shielding the polar core.
- **Lattice Energy:** Without strong intermolecular H-bonding, the crystal lattice is weaker, leading to a lower melting point. This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing directly from hot solutions.

- **Solubility:** It is expected to be highly soluble in chlorinated solvents (DCM, Chloroform) and ethers, making these poor candidates for crystallization solvents but excellent for extraction.

Strategic Solvent Selection

Successful recrystallization requires a solvent system that exploits the temperature-dependent solubility differential while suppressing the formation of an oil phase.

Parameter	Characteristic	Impact on Protocol
H-Bond Donors	0	Insoluble in water; reduced solubility in cold alcohols.
H-Bond Acceptors	1 (Carbonyl)	Soluble in alcohols via H-bonding from solvent.
Lipophilic Domain	High (C6 ring + 3 Et)	Soluble in hydrocarbons (Hexane/Pentane).
Risk Factor	Low Melting Point	High risk of oiling out; requires slow cooling or seeding.

Part 2: Recommended Solvent Systems

Based on the structural analysis of tetrasubstituted ureas, the following three solvent systems are validated for high-purity isolation.

System A: Aqueous Ethanol (The "Standard" Method)

Best for: General purification, removal of polar impurities.

- **Solvent:** Ethanol (Absolute or 95%)
- **Antisolvent:** Deionized Water
- **Mechanism:** The compound dissolves in ethanol due to lipophilic interactions and H-bonding acceptance. Water acts as a powerful antisolvent, forcing the hydrophobic urea out of the solution.

System B: Cryogenic Hydrocarbon (The "Low-Melting" Method)

Best for: Compounds that oil out in aqueous systems or have very low melting points.

- Solvent: n-Pentane or n-Hexane
- Mechanism: Hydrocarbons dissolve the compound well at room temperature but poorly at -20°C. This method avoids water, preventing the formation of hydrated "oils."

System C: Methanol (Single Solvent)

Best for: High-throughput screening or initial cleaning.

- Solvent: Methanol (HPLC Grade)
- Mechanism: Methanol has a sharper solubility/temperature gradient for alkyl ureas compared to ethanol.

Part 3: Detailed Experimental Protocols

Protocol 1: Dual-Solvent Recrystallization (Ethanol/Water)

Objective: Purify >5g of crude material.

- Dissolution:
 - Place crude **1-Cyclohexyl-1,3,3-triethylurea** in an Erlenmeyer flask.
 - Add warm Ethanol (50°C) dropwise with stirring.
 - Critical: Use the minimum volume required to dissolve the solid. If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
- Antisolvent Addition:
 - Maintain the solution at ~45-50°C.

- Add warm water (40°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
- Add 1-2 drops of Ethanol to clear the turbidity.
- Crystallization:
 - Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).
 - Observation: If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.
 - Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
- Isolation:
 - Filter via vacuum filtration using a Buchner funnel.
 - Wash crystals with a cold 50:50 Ethanol/Water mixture.
 - Dry under high vacuum (<5 mbar) at room temperature.

Protocol 2: Cryogenic Hydrocarbon Precipitation

Objective: Purify material that "oils out" in Protocol 1.

- Dissolution:
 - Dissolve the crude material in the minimum amount of n-Pentane or n-Hexane at room temperature (25°C).
 - Note: Do not heat significantly, as the solvent is volatile.
- Filtration (Optional):
 - If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.
- Cryo-Crystallization:

- Seal the vessel tightly.
- Place in a freezer at -20°C for 12-24 hours.
- The tetrasubstituted urea should precipitate as white needles or blocks.
- Isolation:
 - Cold Filtration: Perform filtration quickly while the solvent is still cold to prevent re-dissolution.
 - Wash with pre-chilled (-20°C) pentane.

Part 4: Troubleshooting & Decision Logic

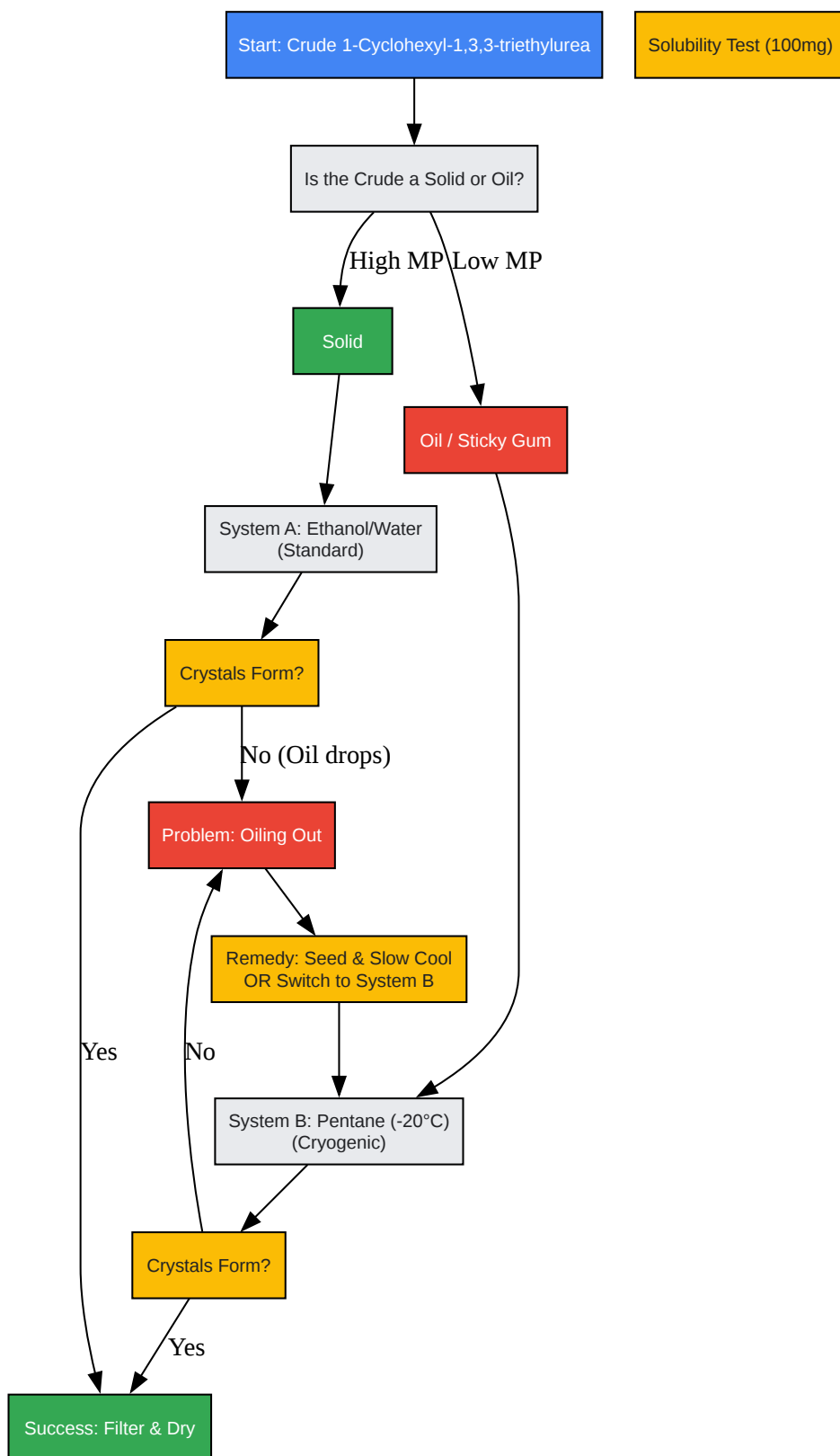
The "Oiling Out" Phenomenon

Because **1-Cyclohexyl-1,3,3-triethylurea** lacks H-bond donors, its crystal lattice energy is low. If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as a liquid (oil) rather than a solid.

Remediation:

- Seeding: Add a tiny crystal of pure product to the oiled mixture at room temperature.
- Re-heating: Re-dissolve the oil by heating, add slightly more solvent (dilution), and cool slower.
- Solvent Switch: Switch from Ethanol/Water to the Pentane (Protocol 2) system.

Decision Tree Diagram (Graphviz)



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Caption: Logical workflow for selecting the optimal solvent system based on the physical state of the crude material.

Part 5: References

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